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iodobenzamide

Cat. No.: B312096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-hydroxyphenyl)-2-iodobenzamide is a key intermediate in the synthesis of various

heterocyclic compounds, most notably dibenz[b,f][1][2]oxazepine derivatives. These derivatives

are of significant interest in medicinal chemistry and drug development due to their wide range

of pharmacological activities. The strategic placement of the iodine and hydroxyl groups allows

for an efficient intramolecular cyclization, typically via an Ullmann condensation, to form the

core seven-membered ring structure of dibenz[b,f][1][2]oxazepines. This document provides

detailed protocols for the synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide and its

subsequent conversion to dibenz[b,f][1][2]oxazepine, along with relevant data and

visualizations to aid in research and development.

Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide
The synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide is typically achieved through the

amidation of 2-iodobenzoic acid with 4-aminophenol. This reaction can be facilitated by a

variety of coupling agents or by converting the carboxylic acid to a more reactive species, such

as an acyl chloride.
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Experimental Protocol: Amide Coupling
Materials:

2-Iodobenzoic acid

4-Aminophenol

Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., EDCI/HOBt)

Pyridine (or another suitable base)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexane

Procedure:

Method A: Via Acyl Chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend

2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride.

Add a catalytic amount of pyridine.

Heat the mixture to reflux for 2 hours.

After cooling, remove the excess thionyl chloride under reduced pressure to obtain the

crude 2-iodobenzoyl chloride.
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In a separate flask, dissolve 4-aminophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous

DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of the crude 2-iodobenzoyl chloride in anhydrous DCM to the 4-

aminophenol solution.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexane) to yield N-(4-hydroxyphenyl)-2-iodobenzamide.

Method B: Using Peptide Coupling Agents

Dissolve 2-iodobenzoic acid (1.0 eq), 4-aminophenol (1.0 eq), 1-hydroxybenzotriazole

(HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in

anhydrous DMF.

Add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by

thin-layer chromatography (TLC).[3]

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[3]

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under

reduced pressure.
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Purify the residue by column chromatography or recrystallization to obtain the desired

product.

Application in the Synthesis of Dibenz[b,f][1]
[2]oxazepines
N-(4-hydroxyphenyl)-2-iodobenzamide is an excellent precursor for the synthesis of

dibenz[b,f][1][2]oxazepines through an intramolecular Ullmann condensation.[1][4] This copper-

catalyzed reaction forms the central seven-membered ring by creating a C-O bond between the

phenolic oxygen and the iodinated aromatic ring.

Experimental Protocol: Intramolecular Ullmann
Condensation
Materials:

N-(4-hydroxyphenyl)-2-iodobenzamide

Copper(I) iodide (CuI)

A suitable ligand (e.g., phenanthroline)

A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

A high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF), or

dimethyl sulfoxide (DMSO))

Procedure:

To a reaction vessel, add N-(4-hydroxyphenyl)-2-iodobenzamide (1.0 eq), potassium

carbonate (2.0 eq), copper(I) iodide (0.1-0.2 eq), and a ligand if necessary.

Add a suitable high-boiling solvent such as DMF.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C. The

traditional Ullmann reaction often requires temperatures above 210°C, but modern catalytic

systems can lower this.[1]

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to

overnight.

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl

acetate.

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

dibenz[b,f][1][2]oxazepine derivative.

Quantitative Data
The following table summarizes representative yields for the synthesis of dibenz[b,f][1]

[2]oxazepine derivatives from analogous precursors, as specific data for the N-(4-
hydroxyphenyl)-2-iodobenzamide route is not readily available in the provided search

results. These values can serve as a benchmark for the expected efficiency of the

intramolecular Ullmann condensation.
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Precursor
Type

Reaction
Conditions

Product Yield (%) Reference

Substituted 2-

aminophenol and

substituted 2-

chlorobenzaldeh

yde

Cyclization in

DMSO at 120°C

Substituted

Dibenz[b,f][1]

[2]oxazepines

68-72 [5]

2-bromostyrene

and 2-

chloroaniline

Ligand-controlled

intramolecular

cyclization

Substituted

Dibenzo[b,f]azepi

nes

up to 99 [6]
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Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide

Reactants Reagents
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2-Iodobenzoic Acid

N-(4-hydroxyphenyl)-2-iodobenzamide

4-Aminophenol Coupling Agent
(e.g., SOCl₂ or EDCI/HOBt)

Base
(e.g., Pyridine or DIPEA)

Intramolecular Ullmann Condensation to Dibenz[b,f][1,4]oxazepine
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Final Product

N-(4-hydroxyphenyl)-2-iodobenzamide

Dibenz[b,f][1,4]oxazepine

CuI Catalyst Base (e.g., K₂CO₃) High-Boiling Solvent
(e.g., DMF) Heat (Δ)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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